

# A retrospective cohort study on Benfluorex and cardiac surgery risk

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Benfluorex hydrochloride

Cat. No.: B1667987 Get Quote

# Benfluorex and Cardiac Surgery: A Comparative Analysis of Risk

A review of retrospective cohort studies indicates a significant association between the use of the anorectic and hypoglycemic agent Benfluorex and an increased risk of cardiac valve disease necessitating surgical intervention. This guide provides a comparative analysis of the available data for researchers, scientists, and drug development professionals.

Benfluorex, a fenfluramine derivative, was marketed for the management of overweight patients with diabetes and dyslipidemia before its withdrawal in 2009 due to concerns about its association with valvular heart disease.[1] Subsequent research has focused on quantifying this risk, primarily through retrospective cohort and case-control studies. These studies have consistently demonstrated a heightened risk of developing cardiac valvulopathies, often leading to the need for valve replacement or repair surgery, in individuals exposed to Benfluorex compared to unexposed populations.[2][3]

# **Comparative Risk of Cardiac Surgery**

Retrospective cohort studies have been instrumental in quantifying the increased risk of cardiac surgery associated with Benfluorex. A major French study utilizing national health insurance and hospitalization databases revealed a significantly elevated risk for patients with diabetes who were treated with Benfluorex.



Table 1: Risk of Hospitalization for Valvular Heart Disease and Surgery in Diabetic Patients Exposed to Benfluorex[3][4][5]

| Outcome                                                | Exposed Group               | Unexposed Group             | Adjusted Relative<br>Risk (95% CI) |
|--------------------------------------------------------|-----------------------------|-----------------------------|------------------------------------|
| Hospitalization for any cardiac valvular insufficiency | 76/100,000 person-<br>years | 27/100,000 person-<br>years | 3.1 (2.4 - 4.0)                    |
| Hospitalization for mitral insufficiency               | -                           | -                           | 2.5 (1.9 - 3.7)                    |
| Hospitalization for aortic insufficiency               | -                           | -                           | 4.4 (3.0 - 6.6)                    |
| Valvular replacement surgery                           | -                           | -                           | 3.9 (2.6 - 6.1)                    |

#### CI = Confidence Interval

Another study analyzing compensation claims data in France estimated the cumulative incidence of cardiac surgery needed to repair or replace valves damaged by Benfluorex exposure. The findings suggest a toxicity threshold of approximately six months of exposure.[6] The cumulative incidence was estimated to be 3.68 per 10,000 Benfluorex users, or 3.22 per 10,000 person-years at risk above this exposure threshold.[6]

While direct head-to-head retrospective cohort studies comparing Benfluorex to other anorectic drugs regarding cardiac surgery risk are limited, data on fenfluramine and dexfenfluramine, to which Benfluorex is structurally related, also indicate an increased risk of valvular heart disease.[7][8] One study found that valve surgery was performed in 0.66% of 5,743 individuals exposed to fenfluramines.[9]

# Pathophysiological Mechanism

The proposed mechanism for Benfluorex-induced valvular heart disease involves its active metabolite, norfenfluramine.[1][10] Norfenfluramine is a potent agonist of the serotonin 5-HT2B receptor, which is expressed on cardiac valve interstitial cells.[1][11] Activation of these







receptors is believed to stimulate fibroblast proliferation and extracellular matrix deposition, leading to the thickening and stiffening of valve leaflets, characteristic of restrictive valvulopathy.[11] This pathological process impairs proper valve function, leading to regurgitation and, in severe cases, requiring surgical correction.





Click to download full resolution via product page

Proposed signaling pathway for Benfluorex-induced cardiac valvulopathy.



## **Experimental Protocols**

The findings presented are primarily derived from retrospective cohort studies, a powerful observational study design for evaluating the long-term effects of drug exposure.

# **Key Methodological Components of a Retrospective Cohort Study:**

- Cohort Identification: Researchers identify a cohort of individuals from existing data sources, such as national health databases or patient registries. This cohort is then categorized into an "exposed" group (those who received Benfluorex) and a "non-exposed" or "control" group.[12][13]
- Exposure Ascertainment: Exposure to Benfluorex is determined from historical records, such as prescription databases or medical charts. The duration and cumulative dose of exposure are often calculated to assess for a dose-response relationship.[3][7]
- Outcome Assessment: The primary outcome, in this case, is the incidence of cardiac surgery (valve replacement or repair). This information is typically obtained from hospital admission records or surgical procedure codes within the databases.[3]
- Data Analysis: Statistical methods, such as Cox proportional hazards models, are used to
  calculate the relative risk or hazard ratio of the outcome in the exposed group compared to
  the non-exposed group.[8] These models are adjusted for potential confounding factors,
  such as age, sex, pre-existing cardiovascular conditions, and other medications, to isolate
  the effect of Benfluorex.[3]





Click to download full resolution via product page

Workflow of a retrospective cohort study on Benfluorex and cardiac surgery risk.



### Conclusion

The evidence from retrospective cohort studies strongly supports a causal link between Benfluorex exposure and an increased risk of severe valvular heart disease requiring cardiac surgery. The quantifiable risk, coupled with a plausible biological mechanism, underscores the importance of continued pharmacovigilance and robust post-market surveillance for all pharmaceutical products. For researchers and drug development professionals, these findings highlight the critical need to assess potential off-target effects, particularly for compounds with mechanisms of action that may involve serotonin receptor pathways.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Adverse effects of benfluorex on heart valves and pulmonary circulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anorectic drugs and valvular heart disease: a biological and clinical perspective PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benfluorex and valvular heart disease: a cohort study of a million people with diabetes mellitus PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Cumulative incidence of cardiac surgery associated with exposure to benfluorex: A
  retrospective analysis based on compensation claims data PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 7. sfcardio.fr [sfcardio.fr]
- 8. Risk of valvular heart disease associated with use of fenfluramine PMC [pmc.ncbi.nlm.nih.gov]
- 9. Valvular regurgitation and surgery associated with fenfluramine use: an analysis of 5743 individuals PMC [pmc.ncbi.nlm.nih.gov]



- 10. Appetite suppressants and valvular heart disease a systematic review PMC [pmc.ncbi.nlm.nih.gov]
- 11. Appetite suppressants and valvular heart disease: a systematic review [crd.york.ac.uk]
- 12. Methodology Series Module 1: Cohort Studies PMC [pmc.ncbi.nlm.nih.gov]
- 13. Retrospective cohort study Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A retrospective cohort study on Benfluorex and cardiac surgery risk]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667987#a-retrospective-cohort-study-onbenfluorex-and-cardiac-surgery-risk]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com